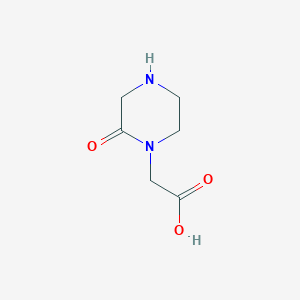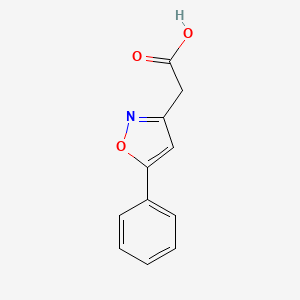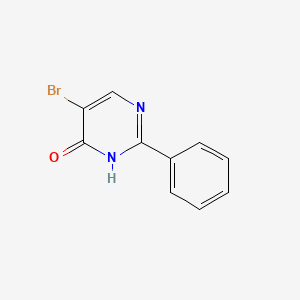![molecular formula C18H21NO3 B1323146 Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 189333-18-4](/img/structure/B1323146.png)
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
概要
説明
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Approaches : Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and its derivatives are used in various synthetic approaches. For instance, it has been utilized as an intermediate in the formal total synthesis of (±)-perhydrohistrionicotoxin (Pearson & Ham, 1983). Such syntheses highlight the compound's role in forming complex molecular structures.
Ring Construction and Transformations : The compound plays a significant role in ring construction and transformations. For example, it has been used to synthesize various piperidinic synthons via ring contraction, demonstrating its utility in creating diverse chemical structures (Duhamel, Kotera, & Monteil, 1986).
Spirocyclic Compounds Synthesis : It serves as a key component in the synthesis of spirocyclic compounds. Research indicates its use in creating ethynylazaspirocycloundecene, an approach to side chain unsaturated histrionicotoxins (Butlin, Holmes, & Edward, 1988).
Oxaspirocyclization : The compound is involved in Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations, highlighting its role in producing substituted oxaspiro systems under mild conditions (Young, Jung, & Cheng, 2000).
Medicinal Chemistry Applications
Analgesic Activity : Certain derivatives of this compound have been investigated for their analgesic activities. Some compounds have shown significant activity in phenylquinone writhing and yeast inflamed foot assays, contributing to the understanding of structure-activity relationships in this chemical class (Cohen, Banner, & Lopresti, 1978).
Antibacterial Activity : The synthesis and evaluation of certain derivatives have shown promising antibacterial activity, particularly against β-lactamase-producing bacteria. This suggests its potential as a framework for developing new antibacterial agents (Andreotti et al., 1996).
- EC50 value of 5.5 µM, comparable to known coronavirus inhibitors, highlighting the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXUPVALIYWMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634060 | |
| Record name | Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-18-4 | |
| Record name | Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















